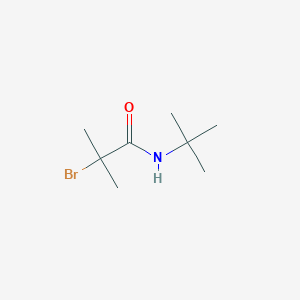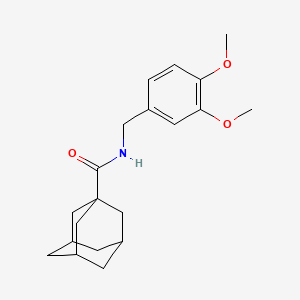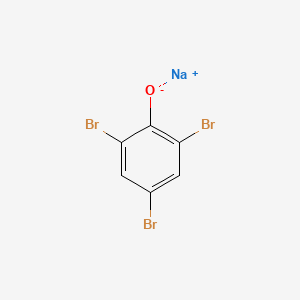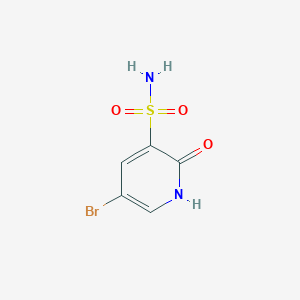![molecular formula C6H11BrO2Zn B8770177 Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-](/img/structure/B8770177.png)
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is an organozinc compound with the chemical formula C6H11O2ZnBr. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in the preparation of various organic molecules, including pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is typically synthesized through a two-step process:
Reaction of Butanone with Bromopropanol: Initially, butanone reacts with bromopropanol to form hydroxybutanone.
Treatment with Basic Zinc Bromide: The hydroxybutanone is then treated with basic zinc bromide to yield 4-ethoxy-4-oxo-butylzinc bromide.
Industrial Production Methods
In industrial settings, the synthesis of 4-ethoxy-4-oxo-butylzinc bromide follows similar steps but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: It is effective in promoting the addition of bromide ions to alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with 4-ethoxy-4-oxo-butylzinc bromide include halides, alkenes, and alkynes. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and moisture sensitivity.
Major Products
The major products formed from reactions involving 4-ethoxy-4-oxo-butylzinc bromide include multi-substituted haloalkenes and various organic intermediates used in further synthetic steps .
Aplicaciones Científicas De Investigación
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- has a wide range of applications in scientific research:
Biology: Its role in the synthesis of biologically active compounds makes it valuable in biological research.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The precise mechanism by which 4-ethoxy-4-oxo-butylzinc bromide exerts its effects is not fully elucidated. it is understood that the zinc bromide ions interact with substrate molecules, facilitating their reactivity and enhancing the efficiency of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Ethoxycarbonyl)propylzinc bromide
- 4-Ethoxy-4-oxobutylzinc chloride
- 4-Ethoxy-4-oxobutylzinc iodide
Uniqueness
Zinc, bromo[4-ethoxy-4-(oxo-kappaO)butyl-kappaC]- is unique due to its specific reactivity and the ability to form stable intermediates in organic synthesis. Its versatility in promoting various chemical reactions makes it a valuable reagent compared to similar compounds .
Propiedades
Fórmula molecular |
C6H11BrO2Zn |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
zinc;ethyl butanoate;bromide |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XPARCVGSTPKNNR-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC[CH2-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4-Ethylphenyl)methyl]oxirane](/img/structure/B8770120.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B8770127.png)





![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(2-thienyl)-](/img/structure/B8770188.png)
